3-(9H-Fluoren-9-ylmethoxycarbonylamino)-piperidine-3-carboxylic acid hydrochloride
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-piperidine-3-carboxylic acid hydrochloride (CAS: Not explicitly listed; molecular formula: C₂₁H₂₃ClN₂O₄) is a piperidine derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino moiety and a carboxylic acid group at the 3-position of the piperidine ring, with a hydrochloride counterion . This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protective group for amines, removable under basic conditions. Its hydrochloride form enhances solubility in polar solvents and improves stability during storage .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c24-19(25)21(10-5-11-22-13-21)23-20(26)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,18,22H,5,10-13H2,(H,23,26)(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXZDFOJUNNXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-piperidine-3-carboxylic acid hydrochloride, commonly referred to as Fmoc-piperidine-3-carboxylic acid, is a significant compound in medicinal chemistry and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions. Understanding its biological activity is crucial for its application in drug development and synthetic biology.
- Molecular Formula : C21H21NO4
- Molecular Weight : 365.4 g/mol
- CAS Number : 158922-07-7
- IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
The biological activity of Fmoc-piperidine-3-carboxylic acid primarily stems from its role as a protected amino acid derivative. The Fmoc group enables selective reactions during peptide synthesis, allowing for the formation of amide bonds while preventing side reactions. Upon deprotection, the free amino and carboxyl groups can participate in further biochemical reactions, facilitating the synthesis of larger peptides and proteins.
Anticancer Properties
Recent studies have indicated that compounds containing the piperidine structure exhibit potential anticancer activity. For instance, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines. A case study involving a related compound demonstrated that it could significantly inhibit cell proliferation in human cancer cells by inducing G2/M phase arrest, suggesting a mechanism involving cell cycle regulation .
Neuroprotective Effects
Research has also explored the neuroprotective properties of piperidine derivatives. Certain studies suggest that these compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . This aligns with findings where related compounds were shown to enhance cognitive functions in animal models.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the effects of Fmoc-piperidine derivatives on K562 leukemia cells, revealing significant dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins, indicating potential for therapeutic applications in leukemia treatment .
- Neuroprotective Study : In an animal model of Alzheimer's disease, administration of piperidine derivatives led to improved memory performance and decreased amyloid-beta plaque accumulation. This suggests that modifications to the piperidine structure can enhance neuroprotective effects and cognitive function .
Scientific Research Applications
Peptide Synthesis
Fmoc-piperidine-3-carboxylic acid is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of amino acids to form peptides.
Key Benefits:
- Selectivity: The Fmoc protection allows for selective deprotection and coupling.
- Compatibility: It is compatible with various coupling reagents and solvents commonly used in peptide synthesis.
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural similarity to various bioactive molecules. Research indicates that derivatives of Fmoc-piperidine can exhibit significant biological activity, including antimicrobial and anticancer properties.
Case Study:
A study investigated the synthesis of piperidine derivatives from Fmoc-piperidine-3-carboxylic acid, which showed promising results against certain cancer cell lines, indicating potential for drug development .
Drug Development
Fmoc-piperidine derivatives have been utilized in the development of novel pharmaceuticals. The ability to modify the piperidine ring enhances the pharmacological profile of these compounds.
Example:
Research has demonstrated that modifications to the piperidine structure can improve binding affinity to specific biological targets, making them candidates for further drug development .
Data Tables
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Solid-phase peptide synthesis | Fmoc-amino acids, DIC, DMAP | Room temperature, 24 hours |
| Coupling reactions | HBTU, DIPEA | 0°C to room temperature |
| Deprotection | 20% piperidine in DMF | Room temperature, 30 minutes |
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting moiety. Deprotection is achieved under mild basic conditions to expose the free amine for subsequent coupling reactions.
Reagents/Conditions :
-
20–30% piperidine in DMF (5–30 min, room temperature)
-
1,8-Diazabicycloundec-7-ene (DBU) in DMF for accelerated cleavage
Mechanism :
The base abstracts the acidic fluorenyl proton (α to the carbonyl), triggering β-elimination and releasing CO₂ and dibenzofulvene (Figure 1) .
Key Data :
| Deprotection Agent | Time (min) | Efficiency (%) | Byproduct Solubility |
|---|---|---|---|
| Piperidine | 15 | >95 | High in DMF |
| DBU | 5 | >98 | Moderate |
Carboxylic Acid Reactivity
The carboxylic acid participates in activation and coupling reactions for peptide bond formation or derivatization.
Activation to Active Esters
Reagents :
-
Pentafluorophenyl (Pfp) esters : Formed using pentafluorophenol and carbodiimides (e.g., DCC).
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) : Yields highly reactive intermediates.
Typical Reaction :
Amide Bond Formation
Coupling Agents :
-
HATU/HOAt : Enables efficient coupling with amines in <1 hr (yield: 85–95%) .
-
DIC/Oxyma : Reduces racemization risk in stereosensitive syntheses.
Example :
Piperidine Ring Functionalization
The piperidine ring undergoes modifications to introduce diversity in downstream applications.
N-Alkylation
Conditions :
-
Mitsunobu Reaction : Uses DIAD/TPP for stereospecific alkylation.
-
Reductive Amination : With aldehydes/ketones and NaBH₃CN.
Outcome :
Introduction of alkyl/aryl groups at the nitrogen enhances lipophilicity or bioactivity.
Oxidation
Reagents :
-
mCPBA : Epoxidizes the ring at low temperatures.
-
RuO₄ : Catalyzes C–H oxidation to ketones.
Challenges : Over-oxidation to lactams requires controlled conditions.
Stability and Side Reactions
-
Acid Sensitivity : The hydrochloride counterion may protonate the piperidine nitrogen, limiting solubility in nonpolar solvents.
-
Racemization : Risk increases at elevated temperatures (>40°C) or with strong bases.
Comparative Reaction Table
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Fmoc Deprotection | Piperidine/DMF | RT, 15 min | Free amine + dibenzofulvene | >95 |
| Pfp Ester Formation | DCC/Pfp-OH | 0°C, 2 hr | Activated ester | 80–90 |
| Amide Coupling | HATU, DIEA | DMF, RT, 1 hr | Peptide bond | 85–95 |
| N-Alkylation | DIAD/TPP, R-OH | THF, 0°C→RT | Alkylated piperidine | 70–80 |
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substitution Position : The target compound’s Fmoc group and carboxylic acid are both at the 3-position of the piperidine ring. Analogs like (R)-1-Fmoc-piperidine-3-carboxylic acid shift the Fmoc group to the 1-position, altering steric and electronic properties.
- Salt Forms : The hydrochloride salt in the target compound improves aqueous solubility compared to free acids (e.g., 158922-07-7 ).
- Heterocycle Modifications : Replacing piperidine with pyridine (e.g., isonicotinic acid derivative ) introduces aromaticity, affecting hydrogen-bonding and reactivity.
Physicochemical Properties
Notes:
- The hydrochloride salt in the target compound increases polarity, making it more suitable for aqueous reaction conditions compared to free acids .
- Pyridine-containing analogs (e.g., isonicotinic acid) exhibit reduced solubility due to aromaticity but may enhance π-π stacking in solid-phase synthesis .
Q & A
Q. What is the role of the Fmoc group in this compound during solid-phase peptide synthesis (SPPS)?
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling stepwise peptide elongation. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) ensures selective deprotection without damaging the peptide backbone or acid-labile side chains. This is critical for synthesizing complex peptides with orthogonal protection strategies .
Q. How can researchers optimize purification protocols for this compound?
Purification typically involves reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Adjusting the pH to 2–3 enhances solubility and resolution. For scale-up, flash chromatography with silica gel and a dichloromethane-methanol gradient (95:5 to 85:15) is effective. Monitor purity via LC-MS (ESI+) to confirm molecular weight (e.g., expected [M+H]+: ~450–500 Da) .
Q. What storage conditions ensure long-term stability?
Store the compound at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, heat (>25°C), or prolonged light, as these accelerate decomposition. Lyophilized samples retain stability for >12 months when sealed under vacuum .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during its incorporation into peptide chains?
Steric hindrance at the piperidine ring (C3 position) may lead to epimerization. To mitigate this:
- Use low-temperature coupling (0–4°C) with activating agents like HATU or PyBOP.
- Employ coupling solvents with low dielectric constants (e.g., DCM instead of DMF) to reduce base-catalyzed racemization.
- Monitor chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. What analytical methods resolve contradictions in degradation pathway studies?
Conflicting reports on degradation products (e.g., Fmoc cleavage vs. piperidine ring oxidation) can be addressed by:
- High-resolution mass spectrometry (HRMS) : Identifies exact masses of degradation fragments (e.g., m/z 223.07 for fluorenylmethyl cations).
- NMR kinetics : Track time-dependent changes in 1H-NMR signals (e.g., disappearance of Fmoc aromatic protons at δ 7.3–7.8 ppm).
- Accelerated stability testing : Expose the compound to stressors (40°C/75% RH) and correlate results with Arrhenius modeling .
Q. How does the piperidine-3-carboxylic acid scaffold influence peptide conformational dynamics?
The rigid piperidine ring imposes constraints on peptide backbone flexibility, favoring β-turn or helical conformations. Computational modeling (e.g., MD simulations with AMBER force fields) predicts intramolecular hydrogen bonding between the carboxylic acid and adjacent amide groups. Validate experimentally via 2D-NOSY (nuclear Overhauser effect spectroscopy) to detect proximity between protons in the piperidine and peptide regions .
Q. What strategies mitigate side reactions during Fmoc deprotection?
Piperidine-mediated deprotection can inadvertently alkylate nucleophilic residues (e.g., cysteine). Solutions include:
- Alternative bases : Use 1,8-diazabicycloundec-7-ene (DBU) in DMF for faster, milder deprotection.
- Scavengers : Add 2% 1,2-ethanedithiol (EDT) to trap reactive intermediates.
- Real-time monitoring : Use in-situ FTIR to track Fmoc removal (loss of C=O stretch at ~1700 cm⁻¹) and optimize reaction duration .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| Reverse-phase HPLC | Purity analysis | |
| LC-MS (ESI+) | Molecular weight confirmation | |
| Chiral HPLC | Stereochemical validation | |
| MD Simulations | Conformational dynamics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
